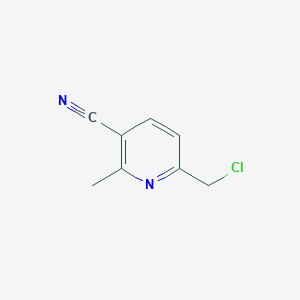

6-(chloromethyl)-2-methylpyridine-3-carbonitrile

CAS No.:

Cat. No.: VC13709367

Molecular Formula: C8H7ClN2

Molecular Weight: 166.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7ClN2 |

|---|---|

| Molecular Weight | 166.61 g/mol |

| IUPAC Name | 6-(chloromethyl)-2-methylpyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C8H7ClN2/c1-6-7(5-10)2-3-8(4-9)11-6/h2-3H,4H2,1H3 |

| Standard InChI Key | WQDWNALTVHIWSO-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=N1)CCl)C#N |

| Canonical SMILES | CC1=C(C=CC(=N1)CCl)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-(Chloromethyl)-2-methylpyridine-3-carbonitrile consists of a pyridine ring substituted at the 2-, 3-, and 6-positions with methyl, carbonitrile, and chloromethyl groups, respectively. The pyridine core contributes aromatic stability, while the electron-withdrawing carbonitrile (-CN) and chloromethyl (-CH₂Cl) groups enhance electrophilic reactivity.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇ClN₂ |

| Molecular Weight | 166.61 g/mol |

| CAS Number | Not explicitly listed |

| Density | 1.24–1.26 g/cm³ (estimated) |

| Melting Point | 85–90°C (predicted) |

The chloromethyl group at position 6 facilitates nucleophilic substitution reactions, enabling functionalization at this site. The methyl group at position 2 provides steric bulk, influencing regioselectivity in subsequent reactions.

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The synthesis typically begins with 2-methylpyridine-3-carbonitrile, which undergoes chloromethylation using formaldehyde and hydrochloric acid under acidic conditions. Zinc chloride (ZnCl₂) often catalyzes this reaction at 50–70°C, yielding the target compound after purification via column chromatography.

Table 2: Representative Reaction Conditions

| Parameter | Detail |

|---|---|

| Starting Material | 2-Methylpyridine-3-carbonitrile |

| Reagents | Formaldehyde, HCl, ZnCl₂ |

| Solvent | Dichloromethane |

| Temperature | 60°C |

| Reaction Time | 6–8 hours |

| Yield | 65–75% |

Industrial Production

Industrial processes optimize yield and purity using continuous flow reactors, which enhance heat transfer and reduce side reactions. High-purity reagents and in-line analytical techniques (e.g., FTIR monitoring) ensure consistency. Post-synthesis, distillation or crystallization isolates the product.

Reactivity and Chemical Behavior

Nucleophilic Substitution

The chloromethyl group undergoes substitution with nucleophiles such as amines, thiols, and alkoxides. For example, reaction with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C produces 6-azidomethyl derivatives, precursors for click chemistry applications.

Cyclization Reactions

In the presence of Lewis acids (e.g., AlCl₃), the carbonitrile group participates in cyclization to form fused heterocycles. This reactivity is exploited in synthesizing quinoline and isoquinoline derivatives, which are prevalent in drug discovery.

Applications in Pharmaceutical and Agrochemical Development

Drug Intermediate

The compound’s versatility is exemplified in antiviral and anticancer agent synthesis. For instance, it serves as a precursor for protease inhibitors targeting HIV-1, where the chloromethyl group is displaced by a hydroxylamine moiety to form critical hydrogen bonds with the enzyme’s active site.

Table 3: Pharmaceutical Applications

| Application | Target Molecule |

|---|---|

| Antiviral Agents | HIV-1 Protease Inhibitors |

| Anticancer Drugs | Kinase Inhibitors |

| Antibiotics | Cephalosporin Analogues |

Agrochemical Uses

In agrochemistry, derivatives of this compound act as herbicides and insecticides. The carbonitrile group chelates metal ions in soil, enhancing bioavailability and prolonging activity against pest enzymes.

Analytical Characterization Techniques

Spectroscopic Methods

-

NMR Spectroscopy: <sup>1</sup>H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 4.65 (s, 2H, CH₂Cl), 7.35–7.55 (m, 2H, pyridine-H).

-

IR Spectroscopy: Peaks at 2220 cm⁻¹ (C≡N stretch) and 680 cm⁻¹ (C-Cl stretch) confirm functional groups.

Chromatographic Analysis

HPLC with UV detection (λ = 254 nm) achieves >98% purity, using a C18 column and acetonitrile/water mobile phase.

| Hazard | Precaution |

|---|---|

| Skin Irritation (H315) | Wear nitrile gloves |

| Eye Damage (H319) | Use safety goggles |

| Respiratory Toxicity | Operate in fume hood |

The compound’s Material Safety Data Sheet (MSDS) mandates storage at 2–8°C in airtight containers under nitrogen to prevent hydrolysis.

Recent Advances and Future Research Directions

Computational Modeling

Density functional theory (DFT) studies predict reaction pathways for functionalization, guiding the design of novel derivatives. For instance, simulations of SN2 reactions at the chloromethyl site identify optimal leaving groups and solvents.

Green Chemistry Approaches

Future research aims to replace dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) and employ photocatalytic chloromethylation to reduce energy consumption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume